molecular formula C11H13NO2 B8342657 4-(4-Hydroxybutoxy)benzonitrile

4-(4-Hydroxybutoxy)benzonitrile

Cat. No.: B8342657
M. Wt: 191.23 g/mol
InChI Key: OFUJWNNYOYUHTA-UHFFFAOYSA-N
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Description

4-(4-Hydroxybutoxy)benzonitrile is an organic compound characterized by a butanol backbone with a cyanophenoxy group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxybutoxy)benzonitrile typically involves the reaction of 4-cyanophenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxybutoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Hydroxybutoxy)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxybutoxy)benzonitrile involves its interaction with specific molecular targets. The cyanophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a hydroxyl group and a cyanophenoxy group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(4-hydroxybutoxy)benzonitrile

InChI

InChI=1S/C11H13NO2/c12-9-10-3-5-11(6-4-10)14-8-2-1-7-13/h3-6,13H,1-2,7-8H2

InChI Key

OFUJWNNYOYUHTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiBH4 (1.5 g; 71.1 mmol) was added to a stirred solution of 4-(4-cyanophenoxy)butyric acid methyl ester (9.63 g; 47.4 mmol; from step (b) above), MeOH (2.87 mL; 71.1 mmol) and diethyl ether (158 mL) and the reaction mixture was refluxed overnight. The ether phase was collected and the residue was extracted with diethyl ether (3×50 mL). The combined organic phase was dried, concentrated and purified using column chromatography (EtOAc:hexane; 1:3) to give the sub-title compound (3.82 g; 21.8 mmol).
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
4-(4-cyanophenoxy)butyric acid methyl ester
Quantity
9.63 g
Type
reactant
Reaction Step One
Name
Quantity
2.87 mL
Type
reactant
Reaction Step One
Quantity
158 mL
Type
solvent
Reaction Step One

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